2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile
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Overview
Description
2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile is a heterocyclic compound that features both a quinoline and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving appropriate precursors.
Quinoline Synthesis: The quinoline ring is often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling of Piperidine and Quinoline: The final step involves the coupling of the piperidine and quinoline moieties. This can be achieved through nucleophilic substitution reactions where the hydroxymethyl group on the piperidine reacts with a suitable leaving group on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[4-(Carboxyl)piperidin-1-yl]quinoline-3-carbonitrile.
Reduction: Formation of 2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-amine: Similar structure but with an amine group instead of a nitrile.
2-[4-(Carboxyl)piperidin-1-yl]quinoline-3-carbonitrile: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which allows for a diverse range of chemical modifications and potential biological activities.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-10-14-9-13-3-1-2-4-15(13)18-16(14)19-7-5-12(11-20)6-8-19/h1-4,9,12,20H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRDTHCKRCEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=CC=CC=C3C=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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